molecular formula C14H20N2O5S B8377859 Tert-butyl 3-oxo-3-(phenylsulfonamido)propylcarbamate

Tert-butyl 3-oxo-3-(phenylsulfonamido)propylcarbamate

Cat. No.: B8377859
M. Wt: 328.39 g/mol
InChI Key: JGYACQGPSHLCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-oxo-3-(phenylsulfonamido)propylcarbamate is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

tert-butyl N-[3-(benzenesulfonamido)-3-oxopropyl]carbamate

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)15-10-9-12(17)16-22(19,20)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

JGYACQGPSHLCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Tert-butoxycarbonylamino)propanoic acid (4 g, 21.2 mmol, 1.0 equiv) was dissolved in DCM (100 mL). Then phenylsulfonamide (15.1 mmol, 0.7 equiv), EDCI (3.45 g, 18.2 mmol, 0.85 equiv) and DMAP (0.37 g, 3 mmol, 0.15 equiv) were added to the mixture and stirred for 2 h at room temperature. The reaction mixture was cooled down to 0° C., ice water (100 mL) was added. The mixture was stirred for 15 min, separated and the water layer was extracted twice with dichloromethane. The combined organic layer was washed by 5% HCl, brine, dried over Na2SO4, concentrated to give tert-butyl 3-oxo-3-(phenylsulfonamido)propylcarbamate 5.3 g, gray oil, 100%. EDI-MS: 329.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 9.52˜9.43 (brs, 1H), 8.02˜7.96 (m, 2H), 7.61˜7.55 (m, 1H), 7.50˜7.45 (m, 2H), 5.02˜4.23 (m, 1H), 3.30˜3.24 (m, 2H), 2.48˜2.41 (m, 2H), 1.34 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0.37 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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